molecular formula C12H21ClN2O3 B7923872 [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7923872
M. Wt: 276.76 g/mol
InChI Key: BDCJZHQJLBVLAX-VIFPVBQESA-N
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Description

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS: 1353971-46-6) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group, a methyl substituent on the carbamic acid moiety, and a 2-chloro-acetyl functional group at the pyrrolidine nitrogen. This compound is structurally designed to serve as an intermediate in pharmaceutical synthesis, leveraging the tert-butyl group for steric protection and the chloro-acetyl moiety as a reactive handle for further functionalization . Its (S)-configured stereocenter at the pyrrolidine-3-position is critical for enantioselective applications in drug discovery, particularly in modulating receptor binding or catalytic activity .

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)14(4)9-5-6-15(8-9)10(16)7-13/h9H,5-8H2,1-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCJZHQJLBVLAX-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1CCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (S)-3-(Methylamino)pyrrolidine

The chiral pyrrolidine precursor is typically obtained via asymmetric hydrogenation or resolution of racemic mixtures. For example, catalytic hydrogenation of a proline-derived enamine using Rhodium complexes with chiral ligands (e.g., BoPhoz) achieves enantiomeric excess >90%.

tert-Butyl Carbamate Protection

The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

  • Reagents : Boc₂O (1.2 eq), DIPEA (2 eq)

  • Solvent : Dichloromethane (DCM) or THF

  • Conditions : 0°C to room temperature, 12–24 hours.
    This yields tert-butyl ((S)-pyrrolidin-3-yl)(methyl)carbamate with >95% purity after silica gel chromatography.

Acylation with Chloroacetyl Chloride

The Boc-protected pyrrolidine is acylated at the nitrogen:

  • Reagents : Chloroacetyl chloride (1.5 eq), DIPEA (3 eq)

  • Solvent : THF or DCM

  • Conditions : 0°C, argon atmosphere, 2–6 hours.
    Critical Note : Excess base ensures complete deprotonation of the pyrrolidine nitrogen, while controlled temperature prevents racemization.

Pathway B: Early-Stage Chloroacetylation

Direct Acylation of (S)-3-(Methylamino)pyrrolidine

Chloroacetyl chloride reacts with the free amine in a one-pot procedure:

  • Solvent : Acetonitrile or DMF

  • Base : Triethylamine (TEA)

  • Yield : 70–80% after aqueous workup.

Boc Protection of the Acylated Intermediate

Subsequent Boc protection under standard conditions (Boc₂O, DIPEA) affords the target compound. However, this route risks over-acylation and requires meticulous stoichiometric control.

Stereochemical Considerations

The (S)-configuration at the pyrrolidine 3-position is critical for biological activity. Key strategies include:

  • Asymmetric Catalysis : Rhodium-catalyzed hydrogenation with (S)-Et-BoPhoz ligand achieves 94% enantiomeric excess (ee).

  • Chiral Pool Synthesis : Starting from L-proline derivatives, as demonstrated in phosphorus oxychloride-mediated cyclizations.

Reaction Optimization Data

StepReagents/ConditionsSolventTemp (°C)Yield (%)Purity (%)
Boc ProtectionBoc₂O, DIPEADCM0 → 259298
AcylationChloroacetyl chloride, DIPEATHF08595
Catalytic Hydrogenation[Rh((S)-Et-BoPhoz)(COD)]OTf, H₂ (1 atm)MeOH258999 (94 ee)

Comparative Analysis of Synthetic Routes

Pathway A Advantages :

  • Higher yields due to stable Boc-protected intermediates.

  • Simplified purification via crystallization.

Pathway B Challenges :

  • Competitive N-methyl acylation requires rigorous stoichiometry.

  • Lower overall yields (70% vs. 85% for Pathway A).

Industrial-Scale Considerations

  • Cost Efficiency : Pathway A is preferred for bulk synthesis, with reagent costs reduced by 30% compared to asymmetric hydrogenation.

  • Safety : Chloroacetyl chloride is toxic and moisture-sensitive; alternatives like chloroacetic anhydride may mitigate risks .

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioesters.

Scientific Research Applications

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves the formation of covalent bonds or strong non-covalent interactions, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

Key Findings :

  • The methyl variant (target compound) offers a balance between reactivity and steric accessibility, making it suitable for iterative synthetic modifications .
  • The isopropyl analog exhibits higher molecular weight and steric hindrance, which may reduce enzymatic degradation but complicate synthetic yield .
  • Ethyl derivatives with polar substituents (e.g., hydroxyethyl) show improved solubility but face discontinuation due to instability or complex purification .

Functional Group Variation on the Pyrrolidine Ring

Compound Name Functional Group Molecular Formula Key Distinctions References
This compound 2-Chloro-acetyl C₁₃H₂₁ClN₂O₃ Electrophilic chloro group for nucleophilic substitution
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester 2-Amino-acetyl C₁₄H₂₇N₃O₃ Amino group introduces basicity; potential for hydrogen bonding
(S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate 4-Chlorobenzyl C₁₆H₂₃ClN₂O₂ Aromatic chlorobenzyl enhances lipophilicity; predicted density 1.17 g/cm³

Key Findings :

  • The chloro-acetyl group in the target compound facilitates cross-coupling reactions, whereas amino-acetyl analogs (e.g., CAS 1353974-70-5) are prone to oxidation or dimerization .
  • Aromatic substituents (e.g., 4-chlorobenzyl) significantly increase lipophilicity, as evidenced by the higher predicted density (1.17 g/cm³) compared to aliphatic derivatives .

Positional Isomerism and Stereochemical Effects

Compound Name Substitution Position CAS Number Stereochemistry Key Notes References
This compound Pyrrolidin-3-yl 1353971-46-6 (S) Optimal stereochemical fit for target enzymes
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester Pyrrolidin-2-ylmethyl Not specified (S) Altered spatial orientation reduces binding affinity in preclinical assays

Key Findings :

  • 3-yl substitution on pyrrolidine is preferred for maintaining enantioselectivity in asymmetric synthesis, whereas 2-ylmethyl analogs exhibit reduced efficacy due to steric misalignment .

Biological Activity

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester is a synthetic compound with notable biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by data tables and recent research findings.

  • Molecular Formula : C12H21ClN2O3
  • Molar Mass : 262.73 g/mol
  • CAS Number : 1354011-44-1

This compound belongs to the class of carbamates and features a pyrrolidine ring with a chloroacetyl substituent, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple organic synthesis steps, ensuring high yield and purity. The synthetic route often includes:

  • Formation of the pyrrolidine ring.
  • Introduction of the chloroacetyl group.
  • Esterification with tert-butyl alcohol.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated moderate efficacy against breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) while sparing nonmalignant cells like MCF-10A .

Cell Line Treatment Duration Inhibition (%) Notes
MCF-772 hours60Moderate potency compared to controls
SK-BR-372 hours55Effective but less potent than tamoxifen
MDA-MB-23172 hours50Strong resistance observed
MCF-10A72 hours10Nonmalignant control, minimal inhibition

The mechanism underlying the anticancer activity of this compound may involve apoptosis induction and cell cycle arrest in cancer cells. Studies suggest that compounds with similar structures can interact with key proteins involved in cell proliferation and survival pathways .

Case Studies

  • Study on Anticancer Activity : A recent investigation evaluated the effects of various carbamate derivatives on breast cancer cells. The study found that the tested compound exhibited selective toxicity towards malignant cells while preserving nonmalignant cell viability, highlighting its potential as a targeted therapy .
  • Pharmacokinetics Study : Another study assessed the pharmacokinetic profile of related compounds, revealing a half-life of approximately 0.74 hours in brain tissue, indicating moderate central nervous system penetration which could be beneficial for treating brain tumors .

Q & A

Basic: What are the optimal synthetic routes for [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester?

The synthesis typically involves a multi-step process starting with pyrrolidine derivatives. A common strategy includes:

  • Step 1 : Activation of a carboxylic acid (e.g., 3-methylpyrrolidine-1-carboxylic acid) using thionyl chloride to form the acid chloride intermediate .
  • Step 2 : Reaction with tert-butyl alcohol in the presence of a base (e.g., triethylamine) to form the tert-butyl ester .
  • Step 3 : Introduction of the chloroacetyl group via nucleophilic acyl substitution, often using 2-chloroacetyl chloride under inert conditions .
    Key Considerations : Reaction temperatures (0–20°C) and anhydrous conditions are critical to minimize side reactions like hydrolysis of the chloroacetyl group .

Basic: How can the purity and structural integrity of this compound be validated?

Methodological validation involves:

  • Chromatography : Silica gel column chromatography (eluent: gradient of PE/EA) for preliminary purification .
  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm stereochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, chloroacetyl carbonyl at ~170 ppm) .
    • MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₃H₂₂ClN₂O₃: 289.12) .
  • Chiral HPLC : To confirm enantiomeric purity, especially given the (S)-configuration .

Basic: What are the stability and storage recommendations for this compound?

  • Stability : The chloroacetyl group is prone to hydrolysis under humid or basic conditions. Stability studies indicate a shelf life of 6–12 months at –20°C in anhydrous DMSO or acetonitrile .
  • Storage : Use amber vials under nitrogen to prevent oxidation. Avoid long-term storage in protic solvents (e.g., methanol) .

Advanced: How can enantiomeric purity be ensured during synthesis?

  • Chiral Auxiliaries : Use (S)-pyrrolidine precursors with confirmed enantiomeric excess (e.g., via Mosher ester analysis) .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Pd complexes) during key steps like tert-butyl carbamate formation .
  • Analytical Control : Regular chiral HPLC monitoring (e.g., Chiralpak AD-H column) with a mobile phase of hexane:IPA (90:10) .

Advanced: What strategies mitigate side reactions involving the chloroacetyl group?

  • Protection-Deprotection : Temporarily protect the chloroacetyl group as a thioether or silyl ether during reactive steps (e.g., amine coupling) .
  • Low-Temperature Reactions : Conduct acylation steps at 0°C to suppress nucleophilic displacement of the chloride .
  • Inert Atmosphere : Use argon/nitrogen to prevent moisture-induced degradation .

Advanced: How should researchers address contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 70–92% for similar tert-butyl esters) often arise from:

  • Reagent Quality : Anhydrous triethylamine vs. technical-grade bases .
  • Workup Protocols : Differences in extraction (e.g., ethyl acetate vs. dichloromethane) or drying agents (MgSO₄ vs. Na₂SO₄) .
    Resolution : Optimize via Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, solvent polarity) .

Advanced: What catalytic systems enhance the efficiency of tert-butyl carbamate formation?

  • DMAP/Triethylamine : Effective for Boc protection of amines under mild conditions (0–25°C, dichloromethane) .
  • Pd-Catalyzed Coupling : For sterically hindered substrates, use Pd(OAc)₂ with XPhos ligand in tert-butanol at 80°C .
    Yield Optimization : Pre-activate the substrate with Boc₂O for 1 hour before introducing the catalyst .

Advanced: How can degradation products be identified and quantified?

  • Forced Degradation Studies : Expose the compound to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 7 days .
  • LC-MS/MS Analysis : Detect hydrolyzed products (e.g., free pyrrolidine or acetic acid derivatives) using a C18 column and 0.1% formic acid gradient .
  • Kinetic Modeling : Use Arrhenius plots to predict degradation rates under storage conditions .

Advanced: What computational tools predict reactivity of the chloroacetyl group?

  • DFT Calculations : Analyze electrophilicity (via Fukui indices) at the carbonyl carbon to predict nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model hydrolysis pathways .

Advanced: How does steric hindrance from the tert-butyl group impact downstream reactions?

  • Steric Effects : The tert-butyl group reduces reactivity in SN2 reactions (e.g., displacement of chloride) by ~30% compared to methyl esters .
  • Mitigation : Use bulky leaving groups (e.g., tosylates) or switch to microwave-assisted synthesis to enhance reaction rates .

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